molecular formula C10H12N2O B1438897 N-[2-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 519164-52-4

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide

Cat. No. B1438897
CAS RN: 519164-52-4
M. Wt: 176.21 g/mol
InChI Key: VJLRKARWSMXSNQ-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide is a chemical compound with the CAS Number: 519164-52-4 . It has a molecular weight of 176.22 . The IUPAC name for this compound is N-[2-(2-pyridinyl)ethyl]acrylamide . It is an oil at room temperature .


Synthesis Analysis

N-(Pyridin-2-yl)amides, a class of compounds to which N-[2-(pyridin-2-yl)ethyl]prop-2-enamide belongs, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The InChI code for N-[2-(pyridin-2-yl)ethyl]prop-2-enamide is 1S/C10H12N2O/c1-2-10(13)12-8-6-9-5-3-4-7-11-9/h2-5,7H,1,6,8H2,(H,12,13) .


Physical And Chemical Properties Analysis

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide is an oil at room temperature .

Scientific Research Applications

Synthetic Applications and Biological Activity

Enaminoketones and enaminonitriles are important intermediates in the synthesis of heterocycles and natural products. They serve as versatile building blocks for creating pyridine, pyrimidine, and pyrrole derivatives. The use of enaminones in heterocyclic synthesis has led to the development of compounds with potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Heterocyclic N-oxide molecules, including pyridine derivatives, have shown a wide range of functionalities in organic synthesis, catalysis, and drug development, emphasizing their importance in medicinal chemistry for creating compounds with anticancer, antibacterial, and anti-inflammatory activity (Li et al., 2019).

Pyridine-based structures, in particular, play a crucial role across various fields. They exhibit a broad spectrum of biological activities and form the backbone of many pharmaceutical agents and natural products. Their versatility makes them a focal point in the search for novel therapeutic agents, especially in the realm of anticancer, anti-inflammatory, and antibacterial drugs (Altaf et al., 2015).

Medicinal Importance and Chemosensing Applications

Pyridine derivatives are central to medicinal applications, demonstrating efficacy across a range of activities including antifungal, antibacterial, antioxidant, and anticancer effects. Additionally, they are utilized in chemosensing applications for the determination of various species, highlighting their analytical utility in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

properties

IUPAC Name

N-(2-pyridin-2-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-10(13)12-8-6-9-5-3-4-7-11-9/h2-5,7H,1,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRKARWSMXSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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